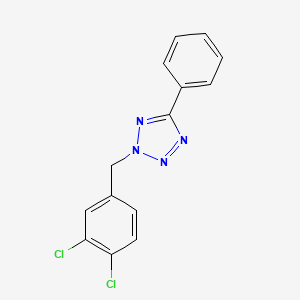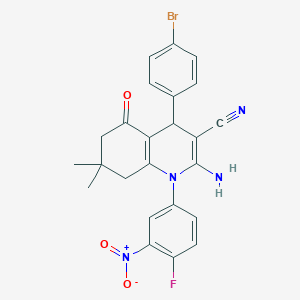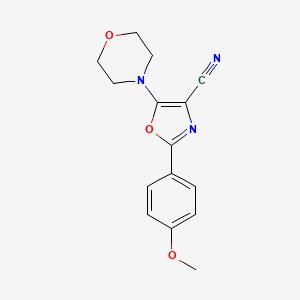
3-(2,2-dicyanoethenyl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound featuring a phenyl ring substituted with a dicyanoethenyl group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dicyanoethenyl Group: This step involves the reaction of malononitrile with an appropriate aldehyde under basic conditions to form the dicyanoethenyl group.
Attachment to the Phenyl Ring: The dicyanoethenyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of a hydrazine derivative with a β-diketone.
Coupling of the Pyrazole and Phenyl Rings: The final step involves coupling the pyrazole ring to the phenyl ring via an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
相似化合物的比较
Similar Compounds
- 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
- 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C15H9BrN4O2 |
|---|---|
分子量 |
357.16 g/mol |
IUPAC 名称 |
[3-(2,2-dicyanoethenyl)phenyl] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H9BrN4O2/c1-20-9-13(16)14(19-20)15(21)22-12-4-2-3-10(6-12)5-11(7-17)8-18/h2-6,9H,1H3 |
InChI 键 |
CYEANCUQFKIJKT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-](/img/structure/B15008444.png)



![6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
![N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B15008483.png)



![N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15008507.png)
![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)
![(4Z)-4-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008520.png)

